Ccris 5417

Descripción

CCRIS 5417 is a chemical compound cataloged in the Chemical Carcinogenesis Research Information System (CCRIS), a database maintained by the National Cancer Institute (NCI). CCRIS aggregates experimental data from animal studies (e.g., rats, mice) to evaluate carcinogenicity, mutagenicity, tumor promotion, and inhibition properties of over 8,000 chemicals . Key parameters typically documented for CCRIS entries include:

- Test species and strain (e.g., Sprague-Dawley rats, B6C3F1 mice).

- Administration route (oral, dermal, inhalation).

- Dosage and exposure duration.

- Carcinogenic potency (e.g., TD₅₀: dose causing tumors in 50% of test subjects).

- Mutagenicity results (Ames test, chromosomal aberrations).

Propiedades

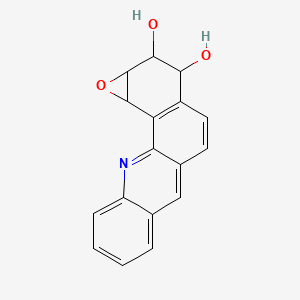

Número CAS |

84416-39-7 |

|---|---|

Fórmula molecular |

C17H13NO3 |

Peso molecular |

279.29 g/mol |

Nombre IUPAC |

4-oxa-19-azapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-6,7-diol |

InChI |

InChI=1S/C17H13NO3/c19-14-10-6-5-9-7-8-3-1-2-4-11(8)18-13(9)12(10)16-17(21-16)15(14)20/h1-7,14-17,19-20H |

Clave InChI |

UMLPYSLGSGYKJN-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C=C3C=CC4=C(C3=N2)C5C(O5)C(C4O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ccris 5417 involves multiple steps, typically starting with the preparation of intermediate compounds. The exact synthetic route can vary, but it generally includes the following steps:

Initial Preparation: The starting materials are subjected to a series of reactions, including condensation and cyclization, to form the core structure of this compound.

Functionalization: Various functional groups are introduced to the core structure through reactions such as halogenation, nitration, or sulfonation.

Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products. Advanced techniques like high-performance liquid chromatography (HPLC) are employed for purification and quality control.

Análisis De Reacciones Químicas

Types of Reactions

Ccris 5417 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.

Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, acids, and bases under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Ccris 5417 has a wide range of applications in scientific research:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its effects on cellular processes and potential as a biochemical tool.

Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the development of new materials and chemical products.

Mecanismo De Acción

The mechanism of action of Ccris 5417 involves its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the context of its use, such as its role in inhibiting or promoting certain cellular functions.

Comparación Con Compuestos Similares

Table 1: Comparative Toxicological Data

| Parameter | This compound | Compound A (CCRIS 2203) | Compound B (IARC Group 1) | Compound C (RTECS 4589) |

|---|---|---|---|---|

| Carcinogenic Potency | TD₅₀: 25 mg/kg/day (rat) | TD₅₀: 12 mg/kg/day (mouse) | TD₅₀: 5 mg/kg/day (rat) | LD₅₀: 50 mg/kg (rat) |

| Mutagenicity | Ames test: Positive | Ames test: Negative | Ames test: Positive | Chromosomal aberrations: Positive |

| Species/Strain | Sprague-Dawley rats | B6C3F1 mice | Wistar rats | SD rats |

| Administration Route | Oral | Inhalation | Dermal | Intraperitoneal |

| Structural Alerts | Aromatic amine | Halogenated hydrocarbon | Polycyclic aromatic hydrocarbon | Nitroso compound |

| Database Classification | CCRIS (Suspect carcinogen) | CCRIS (Confirmed carcinogen) | IARC Group 1 (Carcinogenic to humans) | RTECS (Acute toxicity) |

Key Findings:

Carcinogenic Potency: this compound exhibits moderate carcinogenic potency (TD₅₀: 25 mg/kg/day) compared to Compound A (TD₅₀: 12 mg/kg/day) and Compound B (TD₅₀: 5 mg/kg/day). This suggests that structural features like aromatic amine groups (Table 1) may contribute to lower potency than polycyclic aromatic hydrocarbons (Compound B) .

In contrast, Compound A’s negative result highlights the role of halogenation in altering mutagenic pathways .

Species-Specific Responses: Discrepancies in carcinogenic outcomes across species (e.g., rats vs. mice) underscore the importance of cross-species validation in risk assessment .

Database Divergences: While CCRIS focuses on carcinogenicity and mutagenicity, RTECS emphasizes acute toxicity (e.g., LD₅₀), limiting direct comparisons. IARC’s human-centric classifications (Group 1) provide complementary insights but rely on epidemiological data .

Q & A

Q. How should researchers structure the "Discussion" section when reporting null findings for this compound?

- Methodological Answer : Frame null results within broader theoretical contexts (e.g., compensatory pathways). Differentiate between true negatives and methodological limitations (e.g., assay sensitivity). Propose follow-up studies to refine hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.